3-(4-Iodophenoxy)butan-2-one
Description
3-(4-Iodophenoxy)butan-2-one (CAS: 1248610-48-1) is a ketone derivative featuring a 4-iodophenoxy substituent at the third carbon of the butan-2-one backbone. Its molecular formula is C₁₀H₁₁IO₂, with a molecular weight of 290.10 g/mol . This compound’s structure positions it as a halogenated aromatic ketone, a class known for intermediate roles in drug development and agrochemical research.
Properties
IUPAC Name |
3-(4-iodophenoxy)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKVMGGPBPPXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenoxy)butan-2-one typically involves the reaction of 4-iodophenol with 3-chlorobutan-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .
Industrial Production Methods
While specific industrial production methods for 3-(4-Iodophenoxy)butan-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodophenoxy)butan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation Reactions: The butanone moiety can be oxidized to form carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 3-(4-substituted phenoxy)butan-2-one derivatives.
Oxidation: Formation of 3-(4-iodophenoxy)butanoic acid.
Reduction: Formation of 3-(4-iodophenoxy)butan-2-ol.
Scientific Research Applications
3-(4-Iodophenoxy)butan-2-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Iodophenoxy)butan-2-one is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the butan-2-one core but differ in substituents, leading to distinct physicochemical and functional properties:
1-(4-Iodophenyl)butan-2-one
- Molecular Formula : C₁₀H₁₁IO
- Molecular Weight : 274.10 g/mol
- Key Differences: The iodine is directly attached to the phenyl ring at the first carbon of the ketone chain, unlike the phenoxy-linked iodine in 3-(4-Iodophenoxy)butan-2-one. This structural variation reduces polarity and may decrease reactivity in nucleophilic substitutions due to the absence of an oxygen bridge .
4-Phenyl-2-butanone
- Molecular Formula : C₁₀H₁₂O
- Molecular Weight : 148.20 g/mol
- Key Differences: Lacks halogen substituents, resulting in lower molecular weight and increased hydrophobicity.
3-(4-Methylphenyl)butan-2-one
- Molecular Formula : C₁₁H₁₄O
- Molecular Weight : 162.23 g/mol
- Key Differences: A methyl group replaces iodine, reducing steric hindrance and enhancing volatility. This compound is less polar, making it more suitable for non-polar solvent-based applications .
4-(4-Hydroxyphenyl)butan-2-one
- Molecular Formula : C₁₀H₁₂O₂
- Molecular Weight : 164.20 g/mol
- Key Differences: The hydroxyl group increases hydrogen-bonding capacity, improving water solubility.
4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one
- Molecular Formula : C₁₂H₁₆O₃
- Molecular Weight : 220.25 g/mol
- Key Differences: Contains both ethoxy and hydroxyl groups, enhancing antimicrobial activity when combined with ammonium compounds. This dual functionality is absent in 3-(4-Iodophenoxy)butan-2-one, which may limit its utility in cosmetic formulations .
Structural and Functional Analysis
Table 1: Comparative Structural Features
| Compound | Substituent | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 3-(4-Iodophenoxy)butan-2-one | 4-Iodophenoxy | 290.10 | Iodine, Ketone, Ether |
| 1-(4-Iodophenyl)butan-2-one | 4-Iodophenyl | 274.10 | Iodine, Ketone |
| 4-Phenyl-2-butanone | Phenyl | 148.20 | Ketone |
| 3-(4-Methylphenyl)butan-2-one | 4-Methylphenyl | 162.23 | Methyl, Ketone |
| 4-(4-Hydroxyphenyl)butan-2-one | 4-Hydroxyphenyl | 164.20 | Hydroxyl, Ketone |
| 4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one | 3-Ethoxy-4-hydroxyphenyl | 220.25 | Ethoxy, Hydroxyl, Ketone |
Table 2: Physicochemical and Application Comparison
Biological Activity
3-(4-Iodophenoxy)butan-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing information from various studies and sources.
Chemical Structure and Properties
- IUPAC Name : 3-(4-Iodophenoxy)butan-2-one
- Molecular Formula : C10H11IO2
- Molecular Weight : 292.1 g/mol
The compound features a butanone backbone with a phenoxy group substituted by an iodine atom, which may influence its reactivity and biological interactions.
Antimicrobial Properties
3-(4-Iodophenoxy)butan-2-one has been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits effectiveness against various bacterial strains, potentially due to the presence of the iodine atom, which is known for its antimicrobial properties. Specific studies have shown that compounds with similar structures can disrupt bacterial cell membranes, leading to cell death.
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Moderate inhibition |
| Staphylococcus aureus | Strong inhibition |
| Candida albicans | Weak inhibition |
Anticancer Properties
Research into the anticancer potential of 3-(4-Iodophenoxy)butan-2-one indicates promising results. The compound has been tested in vitro against various cancer cell lines, showing cytotoxic effects that suggest it may interfere with cancer cell proliferation.
Case Study: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of 3-(4-Iodophenoxy)butan-2-one on human breast cancer cells (MCF-7). The results indicated:
- IC50 Value : 25 µM after 48 hours of treatment.
- Mechanism of action appears to involve apoptosis induction and cell cycle arrest.
The exact mechanism by which 3-(4-Iodophenoxy)butan-2-one exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction could lead to alterations in cellular processes, including apoptosis and inhibition of proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-(4-Iodophenoxy)butan-2-one, a comparison with structurally similar compounds was conducted:
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Feature |
|---|---|---|---|
| 3-(4-Bromophenoxy)butan-2-one | Moderate | Low | Bromine substitution |
| 3-(4-Chlorophenoxy)butan-2-one | Low | Moderate | Chlorine substitution |
| 3-(4-Iodophenoxy)butan-2-one | Strong | High | Iodine substitution |
The presence of iodine in 3-(4-Iodophenoxy)butan-2-one appears to enhance both its antimicrobial and anticancer activities compared to its bromine and chlorine counterparts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
